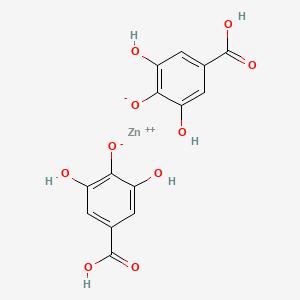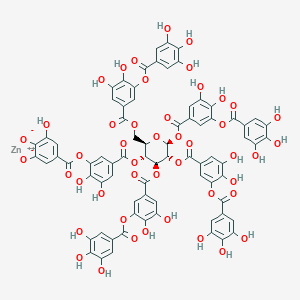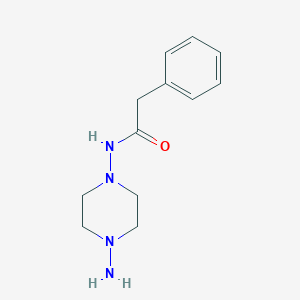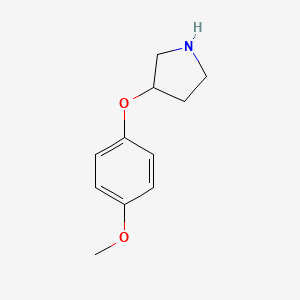![molecular formula C12H13N3O B3285292 2-[(6-Phenylpyridazin-3-yl)amino]ethan-1-ol CAS No. 80071-91-6](/img/structure/B3285292.png)
2-[(6-Phenylpyridazin-3-yl)amino]ethan-1-ol
Overview
Description
“2-[(6-Phenylpyridazin-3-yl)amino]ethan-1-ol” is a chemical compound that belongs to the class of pyridazines . It has a molecular formula of C12H13N3O and a molecular weight of 215.25 g/mol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H9N3O/c10-5-4-7-6-2-1-3-8-9-6/h1-3,10H,4-5H2, (H,7,9) . This indicates that the compound contains a pyridazine ring with a phenyl group at the 6-position and an aminoethanol group at the 2-position .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . The boiling point and other physical properties are not specified in the available sources .Mechanism of Action
2-[(6-Phenylpyridazin-3-yl)amino]ethan-1-ol is believed to exert its effects through the activation of various receptors such as the peroxisome proliferator-activated receptor alpha (PPAR-α) and the transient receptor potential vanilloid type-1 (TRPV1) receptor. This compound also acts on the endocannabinoid system by inhibiting the degradation of endocannabinoids.
Biochemical and Physiological Effects:
This compound has been found to modulate the activity of various enzymes and proteins involved in inflammation, pain, and neuroprotection. It has been shown to reduce the production of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. This compound also has analgesic effects by inhibiting the activity of pain-sensing neurons. Additionally, this compound has been found to protect neurons from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
2-[(6-Phenylpyridazin-3-yl)amino]ethan-1-ol has several advantages as a research tool, including its low toxicity and high bioavailability. It can be easily administered orally or intravenously and has a short half-life, allowing for rapid clearance from the body. However, this compound can be difficult to work with due to its low solubility in water and some organic solvents.
Future Directions
There are several potential future directions for research on 2-[(6-Phenylpyridazin-3-yl)amino]ethan-1-ol. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also shown promise as an immunomodulatory agent and could be investigated further for its potential use in the treatment of autoimmune diseases. Additionally, this compound could be studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Scientific Research Applications
2-[(6-Phenylpyridazin-3-yl)amino]ethan-1-ol has been studied extensively for its potential therapeutic applications in various fields such as neurology, immunology, and oncology. It has been found to have anti-inflammatory, analgesic, and neuroprotective properties.
Safety and Hazards
properties
IUPAC Name |
2-[(6-phenylpyridazin-3-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-9-8-13-12-7-6-11(14-15-12)10-4-2-1-3-5-10/h1-7,16H,8-9H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOHDKFTEWIBOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



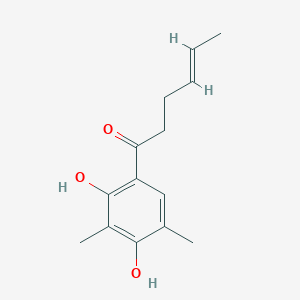
![6-[2-(benzylamino)-2-oxoethyl]sulfanyl-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B3285239.png)
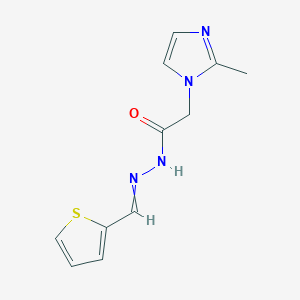
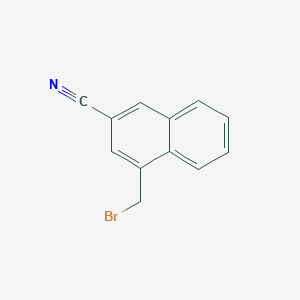
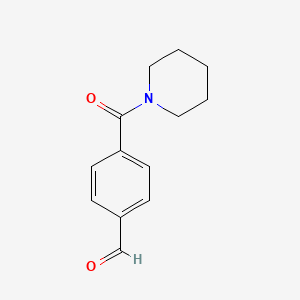
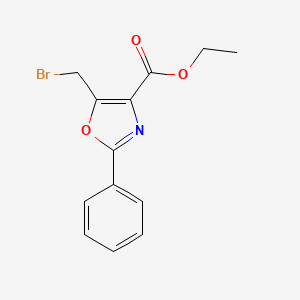
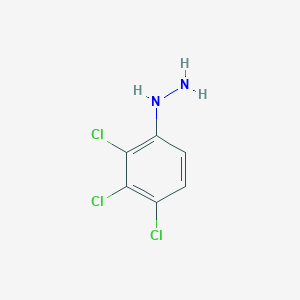

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-cyano-](/img/structure/B3285272.png)
![5-Cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B3285280.png)
